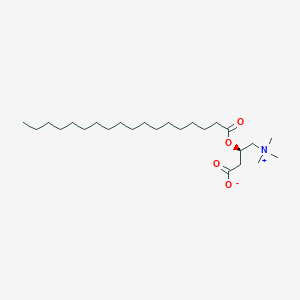

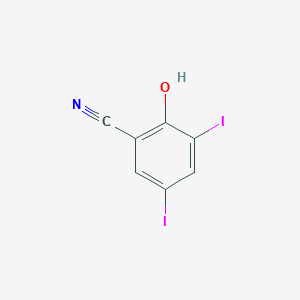

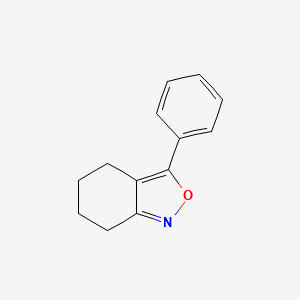

![molecular formula C8H10N2O3S B3060407 methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate CAS No. 338750-41-7](/img/structure/B3060407.png)

methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate

Overview

Description

“Methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential biological activity and their role in the development of advanced compounds with various biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The specific structure of “methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate” could not be found in the available resources.Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can be methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate using methyl iodide as the methylation reagent . They can also undergo bromination in the presence of NBS in DMF .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate” could not be found in the available resources.Scientific Research Applications

1. Cyclization and Mechanism Elucidation

Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to form N-(2-carbomethoxy thienyl) imidates. These imidates undergo cyclization when treated with primary amines, hydrazine, methylhydrazine, and phenylhydrazine, yielding [3,2-d]4(3H)thieno-pyrimidinones. This process does not produce isomeric 1,3,4-thienotriazepin-5-ones, providing insights into the cyclization mechanism and the relative activities of the ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

2. Tumor-Selective Properties

Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate is a prototype of tumor-selective agents, preferentially inhibiting the proliferation of various tumor cell lines, including human T-lymphoma/leukemia cells. Its structure-activity relationship shows that replacing the ethyl linker between the 2-amino-3-carboxymethylthiophene and the substituted aryl with a thioalkyl maintains its antiproliferative potency and selectivity (Thomas et al., 2014).

3. Utility in Organic Synthesis

Methyl thiophene-2-carboxylate and its derivatives have been used as synthetic equivalents in electrophilic reactions promoted by samarium diiodide. These compounds, incorporating thiophene moieties, react regioselectively with aldehydes, ketones, and conjugated esters, useful in synthesizing long-chain esters with remote hydroxyl and carboxyl groups (Yang, Nandy, Selvakumar, & Fang, 2000).

4. Derivative Synthesis and Cyclization

Methyl 2-(bromomethyl)thiophene-3-carboxylates react with substituted 2-hydroxybenzonitriles to yield methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which undergo tandem cyclization to form new heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

5. Synthesis of Novel Imidate Derivatives

Methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan are synthesized and investigated for their metallation properties and synthetic applications. These derivatives demonstrate regioselective C5-lithiation, contrasting with the C3-lithiation reported for the oxazolino functionality (Barcock et al., 1994).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target. For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Thiophene derivatives can be hazardous. They can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . They may also cause respiratory irritation . It is recommended to handle these compounds with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Thiophene derivatives continue to be a topic of interest for medicinal chemists due to their potential biological activity. Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This could lead to the discovery of new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

methyl 2-[(E)-(methoxyamino)methylideneamino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-12-8(11)6-3-4-14-7(6)9-5-10-13-2/h3-5H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLXQMAUCNCHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)N=CNOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(SC=C1)/N=C/NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338750-41-7 | |

| Record name | Methyl 2-[[(methoxyamino)methylene]amino]-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338750-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

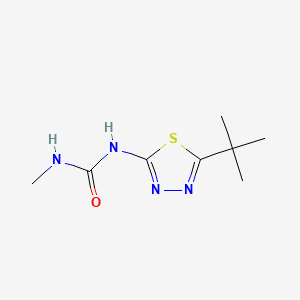

![11H-Indeno[1,2-b]quinoline](/img/structure/B3060331.png)

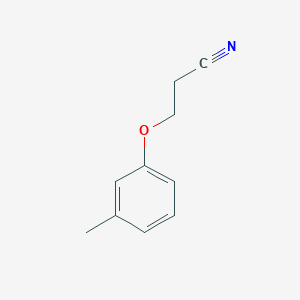

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B3060340.png)